(3-Aminopyrrolidin-1-yl)-(oxan-4-yl)methanone;hydrochloride
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Overview
Description
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 It is a heterocyclic compound that contains both pyrrolidine and tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride typically involves the reaction of pyrrolidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the pyrrolidine and tetrahydropyran rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or tetrahydropyran derivatives.
Scientific Research Applications
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride: The enantiomer of the compound with similar structural properties but different biological activity.
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: The non-hydrochloride form of the compound.
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone acetate: A derivative with an acetate group instead of hydrochloride.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and tetrahydropyran rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H19ClN2O2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(oxan-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H |
InChI Key |
BMNJYMNFGVLTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)C2CCOCC2.Cl |
Origin of Product |
United States |
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